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Introduction
Leniolisib, marketed as Joenja, is a first-in-class, potent, and selective small molecule inhibitor

of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1][2][3] It is the first therapy

approved specifically for Activated Phosphoinositide 3-kinase Delta Syndrome (APDS), a rare

primary immunodeficiency.[1][2][4] APDS is caused by gain-of-function mutations in the genes

encoding the catalytic subunit p110δ (PIK3CD) or loss-of-function variants in the gene for the

regulatory subunit p85α (PIK3R1) of PI3Kδ.[1][5] These mutations lead to hyperactivity of the

PI3K/AKT/mTOR signaling pathway, a critical network that governs a multitude of cellular

processes including cell growth, proliferation, survival, and metabolism.[5][6][7] The resulting

dysregulation manifests as immunodeficiency, lymphoproliferation, autoimmunity, and an

increased risk of lymphoma.[8][9] This guide provides an in-depth technical overview of

Leniolisib's mechanism of action, its targeted role within the PI3K/AKT/mTOR pathway, and

the key experimental data supporting its therapeutic efficacy.

Mechanism of Action: Correcting a Hyperactive
Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade.[7] Under normal

physiological conditions, receptor tyrosine kinases or G-protein coupled receptors activate

PI3K. PI3K, a heterodimer composed of a regulatory and a catalytic subunit, then

phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second

messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][10][11] PIP3 recruits and
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activates downstream kinases, most notably AKT.[10][11][12] Activated AKT proceeds to

phosphorylate a wide array of substrates, including the mTOR complex 1 (mTORC1), which in

turn promotes protein synthesis and cell growth.[10][12]

In APDS, genetic mutations lead to constitutive, unregulated activation of the PI3Kδ isoform,

which is predominantly expressed in hematopoietic cells.[1][9] This results in excessive

production of PIP3 and sustained downstream signaling through AKT and mTOR, causing

abnormal development and function of B and T lymphocytes.[1][12][13]

Leniolisib functions by selectively inhibiting the catalytic p110δ subunit of PI3Kδ.[1][14] It

binds to the active site of the enzyme, preventing the conversion of PIP2 to PIP3.[1][11] This

targeted inhibition effectively dampens the hyperactive downstream signaling, reducing AKT

phosphorylation and modulating mTOR activity.[1][12][13] By normalizing this pathway in

immune cells, Leniolisib addresses the underlying molecular defect in APDS, leading to a

reduction in lymphoproliferation and a correction of immune dysregulation.[2][9]

Figure 1: Leniolisib's inhibition of the PI3Kδ signaling pathway.

Quantitative Data
Biochemical and Cellular Activity
Leniolisib's potency and selectivity have been quantified through various in vitro assays. It

demonstrates a marked preference for the PI3Kδ isoform compared to other Class I PI3K

isoforms.
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Assay Type Target Isoform IC50 Value
Selectivity vs.

PI3Kδ
Reference

Cell-Free

Enzyme Assay
PI3Kδ 11 nM - [5]

PI3Kα 244 nM 22-fold [5]

PI3Kβ 424 nM 38-fold [5]

PI3Kγ 2,230 nM 202-fold [5]

Human Cell-

Based Assay
PI3Kδ 0.056 µM - [15]

PI3Kα 1.62 µM ~29-fold [15]

PI3Kβ 2.37 µM ~42-fold [15]

PI3Kγ >7.42 µM >132-fold [15]

Rat-1 Cell Line

(mutant PI3Kδ)
pAKT Inhibition 0.05 - 0.205 µM - [15]

Table 1: In Vitro Inhibitory Activity of Leniolisib

In cell-based assays using Rat-1 fibroblasts engineered to express APDS-causative p110δ

mutations, Leniolisib treatment resulted in a concentration-dependent reduction of

phosphorylated AKT (pAKT) levels.[9][13] This demonstrates its ability to counteract the

hyperactivity of mutant PI3Kδ enzymes.[9]

Clinical Efficacy in APDS (Phase 3 Trial NCT02435173)
The efficacy of Leniolisib was established in a global, randomized, triple-blind, placebo-

controlled Phase 3 trial involving 31 APDS patients aged 12 years and older.[8][16] The study

met its co-primary endpoints, demonstrating significant improvements in both immune

dysregulation and lymphoproliferation over a 12-week period.[8][16][17]
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Endpoint Parameter

Leniolisib vs.

Placebo

(Adjusted Mean

Change)

P-value Reference

Co-Primary
Lymph Node

Size (log10 SPD)
-0.25 0.0006 [8][16][17]

Co-Primary
Naïve B Cells (%

of B cells)
37.30 0.0002 [8][16][17]

Secondary
Spleen Volume

(cm³)
-186 0.0020 [8]

Table 2: Key Efficacy Outcomes from the Phase 3 Leniolisib Trial (12 Weeks)

Treatment with Leniolisib led to a significant reduction in lymphadenopathy and spleen volume

compared to placebo.[5][8] Furthermore, it prompted a normalization of the immune profile,

evidenced by a substantial increase in the percentage of naïve B cells, which are typically

reduced in APDS patients.[9][16]

Experimental Protocols
In Vitro pAKT Inhibition Assay in Transfected Cells
This assay is crucial for determining a compound's cellular potency against a specific kinase in

a controlled environment.

Objective: To measure the effect of Leniolisib on the phosphorylation of AKT in a cell line

overexpressing hyperactive mutant p110δ.

Methodology:

Cell Culture and Transfection: Mammalian Rat-1 fibroblasts are cultured under standard

conditions.[18] Cells are then transiently transfected with plasmids containing cDNA for

human PIK3CD with known APDS-causative mutations (e.g., E1021K, C416R).[9][18] A wild-

type PIK3CD transfectant serves as a control.
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Compound Treatment: After transfection, cells are treated with a range of concentrations of

Leniolisib or a vehicle control for a specified period.

Cell Lysis: Cells are washed and then lysed with a buffer containing protease and

phosphatase inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration in the lysates is determined using a

standard method like a BCA assay.

pAKT Detection: The levels of phosphorylated AKT (at a specific site like Ser473) and total

AKT are measured. This is commonly done using:

Western Blotting: Lysates are separated by SDS-PAGE, transferred to a membrane, and

probed with specific primary antibodies against pAKT(S473) and total AKT, followed by

secondary antibodies for detection.[19]

Homogeneous Time-Resolved Fluorescence (HTRF): This high-throughput method uses a

pair of antibodies (one for total AKT, one for pAKT) labeled with a donor and acceptor

fluorophore.[18] The proximity of the antibodies when bound to phosphorylated AKT

results in a measurable FRET signal.

Data Analysis: The pAKT signal is normalized to the total AKT signal. The results are then

plotted against the Leniolisib concentration to calculate the IC50 value.[19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b608518?utm_src=pdf-body
https://www.researchgate.net/publication/320169989_Effective_'Activated_PI3Kd_Syndrome'-targeted_therapy_with_the_PI3Kd_inhibitor_leniolisib
https://ashpublications.org/blood/article/130/21/2307/36662/Effective-activated-PI3K-syndrome-targeted-therapy
https://www.benchchem.com/product/b608518?utm_src=pdf-body
https://www.researchgate.net/publication/320169989_Effective_'Activated_PI3Kd_Syndrome'-targeted_therapy_with_the_PI3Kd_inhibitor_leniolisib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

Culture Rat-1
Fibroblasts

Transfect cells with
mutant PIK3CD plasmid

Treat cells with varying
Leniolisib concentrations

Lyse cells to extract
proteins

Measure pAKT and Total AKT
(e.g., Western Blot, HTRF)

Normalize pAKT to Total AKT

Calculate IC50 Value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b608518?utm_src=pdf-body-img
https://www.benchchem.com/product/b608518?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. go.drugbank.com [go.drugbank.com]

2. Leniolisib: a drug providing a promising avenue for the treatment of activated
phosphoinositide 3-kinase δ syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]

3. pharming.com [pharming.com]

4. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation
[primaryimmune.org]

5. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome -
PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

8. ashpublications.org [ashpublications.org]

9. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib -
PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. What is the mechanism of Leniolisib phosphate? [synapse.patsnap.com]

12. m.youtube.com [m.youtube.com]

13. researchgate.net [researchgate.net]

14. ClinPGx [clinpgx.org]

15. accessdata.fda.gov [accessdata.fda.gov]

16. medjournal360.com [medjournal360.com]

17. researchgate.net [researchgate.net]

18. ashpublications.org [ashpublications.org]

19. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Leniolisib's Role in the PI3K/AKT/mTOR Signaling
Pathway: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608518#leniolisib-s-role-in-the-pi3k-akt-mtor-
signaling-pathway]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://go.drugbank.com/drugs/DB16217
https://pmc.ncbi.nlm.nih.gov/articles/PMC11230794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11230794/
https://www.pharming.com/sites/default/files/imce/Press%20releases/Leniolisib%20results%20final%20word%2001feb2022%20SEM2.pdf
https://primaryimmune.org/resources/news-articles/leniolisib-approved-treating-ultrarare-apds-1-and-2
https://primaryimmune.org/resources/news-articles/leniolisib-approved-treating-ultrarare-apds-1-and-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC10894968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10894968/
https://www.researchgate.net/figure/A-schematic-representation-of-the-PI3K-Akt-mTOR-pathway-The-PI3K-Akt-mTOR-pathway-is-a_fig1_327164727
https://en.wikipedia.org/wiki/PI3K/AKT/mTOR_pathway
https://ashpublications.org/blood/article/141/9/971/493284/A-randomized-placebo-controlled-phase-3-trial-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701526/
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://synapse.patsnap.com/article/what-is-the-mechanism-of-leniolisib-phosphate
https://m.youtube.com/watch?v=IVqykxNx8RY
https://www.researchgate.net/figure/PIK3CD-mutant-transfectants-treated-with-leniolisib-or-an-mTOR-inhibitor-Rat-1_fig5_320169989
https://www.clinpgx.org/labelAnnotation/PA166317281
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2023/217759Orig1s000MultidisciplineR.pdf
https://medjournal360.com/hematology/data-from-phase-3-study-of-leniolisib-in-apds-published/
https://www.researchgate.net/publication/365580717_Randomized_Placebo-Controlled_Phase_3_Trial_of_PI3Kd_Inhibitor_Leniolisib_for_Activated_PI3Kd_Syndrome
https://ashpublications.org/blood/article/130/21/2307/36662/Effective-activated-PI3K-syndrome-targeted-therapy
https://www.researchgate.net/publication/320169989_Effective_'Activated_PI3Kd_Syndrome'-targeted_therapy_with_the_PI3Kd_inhibitor_leniolisib
https://www.benchchem.com/product/b608518#leniolisib-s-role-in-the-pi3k-akt-mtor-signaling-pathway
https://www.benchchem.com/product/b608518#leniolisib-s-role-in-the-pi3k-akt-mtor-signaling-pathway
https://www.benchchem.com/product/b608518#leniolisib-s-role-in-the-pi3k-akt-mtor-signaling-pathway
https://www.benchchem.com/product/b608518#leniolisib-s-role-in-the-pi3k-akt-mtor-signaling-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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